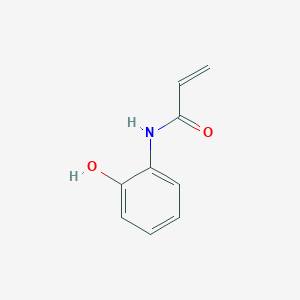

N-(2-hydroxyphenyl)prop-2-enamide

Description

Properties

CAS No. |

53854-70-9 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C9H9NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h2-6,11H,1H2,(H,10,12) |

InChI Key |

KIQBVKPQYARZTK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Hydroxyl Group (N-(2-hydroxyphenyl)prop-2-enamide) : The hydroxyl group is electron-donating, increasing solubility in polar solvents and enhancing hydrogen-bonding interactions. This property is critical in MIPs for template recognition .

- Halogen Substituents (e.g., Cl, Br) : Compounds like (2E)-N-(3-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide () exhibit higher lipophilicity (logP ≈ 2.6–3.1), improving membrane permeability but reducing aqueous solubility. Halogens also enhance thermal stability, as seen in melting points (e.g., 171–173°C for compound 2e in ) .

Amino and Methoxy Modifications

- N-[(Dialkylamino)methyl]prop-2-enamides (): Amino groups introduce basicity, increasing water solubility (e.g., via protonation at physiological pH). These derivatives are synthesized via Schiff base intermediates, contrasting with the direct acylation used for hydroxylated analogs .

- Methoxy Groups : Compounds like 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () demonstrate moderate anti-inflammatory activity (IC₅₀ ≈ 17 μM), suggesting methoxy groups balance lipophilicity and bioactivity .

Antimicrobial Activity

- Hydroxylated Derivatives: Limited direct data exist for this compound, but structurally similar lignanamides (e.g., Bassiamide A in ) show weak anti-acetylcholinesterase activity, likely due to hydrogen-bonding interactions with enzyme active sites .

- Chlorinated and Trifluoromethyl Derivatives : 3,4-Dichlorocinnamanilides () exhibit submicromolar activity against Staphylococcus aureus and MRSA. For example, (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide shows MIC values < 1 μM, outperforming ampicillin .

- Bactericidal vs. Bacteriostatic Effects : (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () demonstrates bactericidal action, whereas hydroxylated analogs like N-trans-feruloyltyramine () are primarily bacteriostatic .

Anti-Inflammatory Activity

Hydroxylated amides, such as compound 2 from Lycium barbarum (IC₅₀ = 17.00 μM, ), inhibit NO production comparably to quercetin, suggesting the hydroxyl group’s role in scavenging reactive oxygen species . In contrast, halogenated analogs (e.g., compound 20 in ) attenuate NF-κB activation but lack dual antimicrobial/anti-inflammatory efficacy due to conflicting substituent requirements .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 2-aminophenol (1.0 equiv) is dissolved in a mixture of toluene and aqueous potassium carbonate (K₂CO₃). Acryloyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions. The biphasic system facilitates the neutralization of HCl by K₂CO₃, driving the reaction forward. After stirring at room temperature for 12 hours, the organic layer is separated, dried over Na₂SO₄, and concentrated to yield crude product. Purification via column chromatography (hexane/ethyl acetate, 3:1) affords N-(2-hydroxyphenyl)prop-2-enamide in 72–78% yield.

Key factors influencing yield include:

-

Solvent choice : Toluene outperforms THF or DCM due to better phase separation and reduced side reactions.

-

Base selection : K₂CO₃ provides optimal pH control without hydrolyzing acryloyl chloride.

-

Temperature control : Maintaining sub-10°C during acryloyl chloride addition prevents polymerization.

Structural Characterization

The product is validated using:

-

¹H NMR : A doublet at δ 6.3–6.5 ppm (J = 15.5 Hz) confirms the trans-configuration of the acrylamide double bond.

-

HPLC : Purity >98% is achieved using a C18 column (MeOH/H₂O, 70:30).

-

LC/MS : Molecular ion peak at m/z 178.06 [M+H]⁺ aligns with the theoretical mass.

Horner–Wadsworth–Emmons Olefination for Stereocontrolled Synthesis

The HWE reaction, renowned for its E-selectivity in olefin formation, offers a strategic alternative. This method, inspired by the synthesis of Weinreb amide-type enamide, utilizes phosphonoenolate intermediates to construct the acrylamide backbone.

Phosphonoenolate Generation and Reactivity

A phosphonoenolate reagent is prepared by treating diethyl acryloylphosphonate with iPrMgCl in THF at −78°C. The enolate is then reacted with 2-nitrobenzaldehyde (as a model aldehyde) to form the α,β-unsaturated amide. Subsequent reduction of the nitro group to amine and acylation yields the target compound.

Critical Parameters

Synthetic Workflow and Yield

The multi-step sequence proceeds as follows:

-

HWE olefination of diethyl acryloylphosphonate with 2-nitrobenzaldehyde → 85% yield (E/Z = 92:8).

-

Catalytic hydrogenation (H₂, Pd/C) to reduce nitro to amine → 95% yield.

-

Acylation with acryloyl chloride → 78% yield.

Despite high selectivity, the method’s complexity limits scalability compared to direct N-acylation.

Comparative Analysis of Methods

Key Takeaways :

-

N-Acylation is preferred for simplicity and scalability.

-

HWE offers superior stereocontrol but requires intricate steps.

-

Dehydrogenation is efficient for electron-rich substrates but less explored for phenolic amides.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for structural confirmation of N-(2-hydroxyphenyl)prop-2-enamide?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular weight and purity. For example, metabolites like (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide were isolated using LC-MS in plant extracts .

- Nuclear Magnetic Resonance (NMR) : Essential for elucidating the stereochemistry and substituent positions. Derivatives such as 3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide require ¹H/¹³C NMR to resolve aromatic proton environments .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve crystal structures for precise bond-length and angle validation, particularly for analogs with complex substituents .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer :

- Acylation Reactions : React 2-aminophenol with acryloyl chloride under inert conditions. Similar enamide syntheses (e.g., 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide) use coupling agents like DCC/DMAP in anhydrous solvents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Q. What biological sources are known to produce this compound derivatives?

- Methodological Answer :

- Plant Metabolites : Isolated from Boerhavia diffusa via aqueous extraction and LC-based fractionation. For example, moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide] was identified in this plant .

- Microbial Biosynthesis : Unreported for the parent compound but plausible via heterologous expression of polyketide synthases, as seen in related acrylamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Purity Assessment : Use HPLC (e.g., C18 columns, acetonitrile/water gradients) to verify >95% purity, as impurities in analogs like (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide can skew bioassay results .

- Structural Validation : Cross-validate with X-ray crystallography (SHELXL) and 2D NMR (COSY, HSQC) to rule out isomerization or degradation .

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in anti-inflammatory or anticancer activity reports .

Q. What computational strategies predict the reactivity of this compound in chemical modifications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro-substituted analog N-(4-dimethylaminophenyl)-3-(2-nitrophenyl)prop-2-enamide shows enhanced reactivity at the β-carbon of the enamide .

- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina, guided by structural data from PubChem or ECHA databases .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with halogen (Cl, Br), methoxy, or nitro groups at the phenyl ring. Compare bioactivity using standardized cytotoxicity assays (e.g., MTT on HeLa cells) .

- Quantitative SAR (QSAR) : Use software like MOE to correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups on the phenyl ring enhance anticancer activity in analogs like 3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide .

Q. What experimental controls are critical in assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS) at 37°C for 24–72 hours, monitor degradation via LC-MS. Use N-(2,2-dimethoxyethyl)prop-2-enamide as a stabilized reference .

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition products. Derivatives with hydroxyl groups (e.g., 2-hydroxyphenyl) may require amber vials .

Data Contradiction Analysis

Q. Why do different studies report varying yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Reaction Optimization : Screen solvents (DMF vs. THF) and temperatures (0°C vs. RT). For example, N-(2,2-dimethoxyethyl)prop-2-enamide synthesis shows higher yields in DMF due to improved acryloyl chloride solubility .

- Catalyst Efficiency : Compare Pd-catalyzed vs. base-mediated reactions. Evidence from nitro-substituted analogs suggests Pd(OAc)₂ improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.